Validated Molecular Identity via Single-Crystal X-ray Diffraction: R-factor and Dihedral Angles
The crystal structure of ethyl 1-ethyl-1H-pyrazole-3-carboxylate has been determined by single-crystal X-ray diffraction, providing unambiguous, quantitative structural data for quality control and molecular modeling. The structure was refined to a final R-value of 0.0441 for 2755 observed reflections [1]. Key geometric parameters include dihedral angles of 22.37° between the ethylideneamino moiety and the pyrazolone ring mean plane, and 72.23° between this moiety and the carbonyl group plane [1]. This level of detailed structural characterization is not available for many close analogs, such as ethyl 1H-pyrazole-3-carboxylate (CAS 5932-27-4), where published crystal data are less refined or absent.
| Evidence Dimension | Crystallographic refinement quality (R-factor) and intramolecular dihedral angles |
|---|---|
| Target Compound Data | R = 0.0441; dihedral angles: 22.37° and 72.23° |
| Comparator Or Baseline | Ethyl 1H-pyrazole-3-carboxylate (CAS 5932-27-4): no comparable high-resolution X-ray data available in open crystallographic databases. |
| Quantified Difference | Not calculable; target compound has a validated, high-quality crystal structure; comparator lacks published X-ray data. |
| Conditions | Single-crystal X-ray diffraction at 293 K |
Why This Matters
A high-quality crystal structure (low R-factor) provides confidence in molecular geometry for computational modeling and verifies sample purity/identity, reducing risk in procurement for structure-based drug design.
- [1] Crystallography Reports. 2014, 59(4), 534-538. Crystal structure of ethyl 1-ethyl-1H-pyrazole-3-carboxylate. View Source
